molecular formula C19H19Cl2FN2OS B4938172 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine

1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine

Cat. No.: B4938172
M. Wt: 413.3 g/mol
InChI Key: XKWWUPFHUDCSMC-UHFFFAOYSA-N
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Description

1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to act through the modulation of the serotonergic and noradrenergic systems. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a critical role in mood regulation and pain perception. This compound has also been shown to inhibit the activity of inflammatory mediators, such as TNF-alpha and IL-1beta, which contribute to the development of chronic pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of inflammatory mediators, and the reduction of pain and anxiety-related behaviors in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine has several advantages for lab experiments, including its high purity and yield, favorable pharmacokinetic profile, and well-established preclinical efficacy and safety data. However, there are also some limitations to consider, including the need for further studies to fully elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine, including the investigation of its potential therapeutic applications for the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacokinetic properties. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of even more potent and selective compounds with improved therapeutic profiles.

Synthesis Methods

The synthesis of 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiomethoxide to form the corresponding thioether. The thioether is then reacted with acetic anhydride to form the acetyl derivative, which is further reacted with 3-chlorophenylpiperazine to obtain this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to have potential therapeutic applications for the treatment of neuropathic pain, anxiety disorders, and depression. This compound has been extensively studied in animal models, and its efficacy and safety have been demonstrated in preclinical studies.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN2OS/c20-14-3-1-4-15(11-14)23-7-9-24(10-8-23)19(25)13-26-12-16-17(21)5-2-6-18(16)22/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWUPFHUDCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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